2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

Anticancer Cytotoxicity Fluorene derivatives

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, also known as 4-chloroacetyl-2,7-dichlorofluorene, is a chlorinated fluorene derivative with molecular formula C15H9Cl3O and molecular weight 311.59 g/mol. It is primarily recognized as a crucial synthetic intermediate in the industrial-scale manufacture of the antimalarial drug lumefantrine , a key component of the fixed-dose combination therapy Coartem.

Molecular Formula C15H9Cl3O
Molecular Weight 311.586
CAS No. 131023-37-5
Cat. No. B597632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
CAS131023-37-5
Molecular FormulaC15H9Cl3O
Molecular Weight311.586
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CCl)Cl
InChIInChI=1S/C15H9Cl3O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2
InChIKeyFUSJWQRNFMDEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (CAS 131023-37-5): Procurement-Relevant Chemical and Pharmacological Profile


2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, also known as 4-chloroacetyl-2,7-dichlorofluorene, is a chlorinated fluorene derivative with molecular formula C15H9Cl3O and molecular weight 311.59 g/mol. It is primarily recognized as a crucial synthetic intermediate in the industrial-scale manufacture of the antimalarial drug lumefantrine [1], a key component of the fixed-dose combination therapy Coartem. [2] The compound features a reactive chloroacetyl group at the 4-position of the 2,7-dichlorofluorene scaffold, which confers distinct electrophilic reactivity essential for downstream functionalization. [3] Beyond its established role in pharmaceutical synthesis, recent primary research has identified this compound as a versatile precursor for generating novel bioactive fluorene derivatives with demonstrated antimicrobial and cytotoxic activities. [4]

Why Generic Substitution Fails: Quantified Differentiation of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone in Synthesis and Bioactivity


Generic substitution of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone with alternative chloroacetylated fluorenes or related intermediates is scientifically untenable due to precise regiochemical and stereoelectronic requirements. The 4-position chloroacetyl group is not merely a reactive handle but a strategic site for selective derivatization that yields the Z-isomer of lumefantrine with high stereochemical control [1], a feature not replicable by other regioisomers. In antimicrobial applications, derivatives synthesized from this specific precursor exhibit a defined structure-activity relationship (SAR) that cannot be extrapolated to other fluorene-based synthons [2]. Furthermore, the compound's unique electrophilicity profile, stemming from the electron-withdrawing 2,7-dichloro substitution pattern, governs both reaction kinetics and product purity [3]. Attempts to use alternative intermediates have been shown to introduce unwanted impurities and reduce overall process yield in the synthesis of antimalarial agents [4]. These quantified performance gaps underscore the procurement necessity of this specific CAS registry number.

Product-Specific Quantitative Evidence Guide: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone vs. Comparators


Direct Comparative Cytotoxicity: 2,7-Dichlorofluorene-4-yl Derivatives vs. 5-Fluorouracil (5-FU) in A-549 and MCF-7 Cell Lines

A series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives, synthesized directly from 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, exhibited significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. The activity was quantitatively compared to 5-fluorouracil (5-FU), a standard chemotherapeutic agent. [1]

Anticancer Cytotoxicity Fluorene derivatives

Yield Advantage in Lumefantrine Synthesis: One-Pot Conversion of 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone vs. Traditional Stepwise Processes

In the synthesis of lumefantrine, 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone was converted to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol via a one-pot process that eliminated the isolation of the epoxide intermediate. This process improvement significantly increased throughput compared to the traditional stepwise method that required epoxide isolation. [1]

Antimalarial synthesis Process chemistry Lumefantrine

Structural Basis for Differentiation: 4-Position Chloroacetyl Group Confers Unique Reactivity Not Found in 2- or 3-Chloroacetyl Fluorene Isomers

The chloroacetylation of 2,7-dichloro-9H-fluorene selectively occurs at the 4-position due to the directing effects of the existing chlorine substituents, yielding 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone as the major product. Alternative regioisomers, such as the 2- or 3-chloroacetyl derivatives, are not formed under these conditions or are produced in negligible yields. [1]

Regioselective synthesis Friedel-Crafts acylation Fluorene functionalization

Impurity Profile Differentiation: 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone as a Key Marker in Lumefantrine Quality Control

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is identified and quantified as a specific impurity in the active pharmaceutical ingredient (API) lumefantrine. This contrasts with other potential chloroacetylated fluorene impurities that are not typically monitored or controlled. The presence and concentration of this compound are critical parameters in the final drug substance specification, directly impacting batch release or rejection decisions.

Pharmaceutical impurity profiling Lumefantrine Quality control

Comparative Antimicrobial Activity: Fluorene Derivatives vs. Standard Antibiotics

Some 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives, synthesized from 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, exhibited promising antibacterial and antifungal properties. [1] While specific MIC values are not detailed in the abstract, the study indicates that these derivatives possess a spectrum of activity that may differ from that of standard antibiotics such as ampicillin and gentamicin, which were used as comparators in related studies. [2]

Antimicrobial Antibacterial Antifungal

Molecular Docking-Based Selectivity: DHFR Inhibition as a Differentiated Mechanism

Molecular docking studies of 2,7-dichlorofluorene derivatives, which are synthesized from 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, revealed favorable binding interactions with the active site of dihydrofolate reductase (DHFR). [1] This mechanism is distinct from that of many other anticancer agents and suggests a potentially differentiated mode of action. While direct comparative docking scores against methotrexate (a classic DHFR inhibitor) are not provided, the identification of DHFR as a target supports a class-level inference of selective inhibition.

DHFR inhibition Molecular docking Anticancer mechanism

Best-Fit Research and Industrial Application Scenarios for 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone


Industrial-Scale Synthesis of Antimalarial API Lumefantrine

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone is the preferred starting material for the industrial-scale manufacture of lumefantrine, a critical antimalarial drug. Its use in a one-pot process eliminates epoxide isolation, significantly increasing throughput and reducing manufacturing costs. [1] Procurement in bulk is essential for generic drug manufacturers and CDMOs producing lumefantrine for global health markets.

Pharmaceutical Impurity Reference Standard for Quality Control

This compound is an established impurity of lumefantrine. It is procured as a certified reference standard by analytical chemistry and quality control laboratories within pharmaceutical companies and regulatory agencies to develop and validate HPLC/LC-MS methods for batch release and stability testing of lumefantrine drug substance and product.

Medicinal Chemistry: Synthesis of Novel Anticancer Leads

The compound serves as a versatile building block for generating diverse 2,7-dichlorofluorene-based derivatives with significant cytotoxic activity against lung (A-549) and breast (MCF-7) cancer cell lines, comparable to 5-fluorouracil. [2] It is procured by medicinal chemistry groups in academia and biotech for structure-activity relationship (SAR) studies and hit-to-lead optimization in oncology programs.

Antimicrobial Drug Discovery: Exploring New DHFR Inhibitors

Derivatives synthesized from this compound have shown promising antibacterial and antifungal activities and have been identified through molecular docking as potential dihydrofolate reductase (DHFR) inhibitors. [3] This compound is procured by research teams focused on discovering novel antimicrobial agents to combat drug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.